(2R)-2-(2,5-dichlorophenyl)pyrrolidine
Description
Pyrrolidine (B122466) Core as a Privileged Heterocyclic Scaffold in Contemporary Chemical Research
The pyrrolidine ring, a five-membered saturated heterocycle containing a nitrogen atom, stands as a cornerstone in the architecture of countless biologically and pharmacologically significant molecules. wikipedia.orgfrontiersin.org In the fields of medicinal chemistry and drug discovery, it is widely recognized as a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets. frontiersin.orgnih.gov The prevalence of this scaffold is evident in its widespread occurrence in natural products, particularly alkaloids like nicotine (B1678760) and hygrine, as well as in numerous synthetic drugs approved by the U.S. Food and Drug Administration (FDA). wikipedia.orgnih.govwhiterose.ac.uk
The utility of the pyrrolidine nucleus is enhanced by the three-dimensional (3D) spatial arrangement afforded by its sp³-hybridized carbon atoms. nih.govresearchgate.net This non-planar structure provides a distinct advantage over flat, aromatic systems, allowing for a more efficient and comprehensive exploration of the pharmacophore space required for specific biological interactions. nih.govnih.gov The structural and pharmacokinetic properties conferred by the pyrrolidine moiety make it one of the most frequently incorporated saturated cyclic amines in modern pharmaceuticals. nih.govacs.org Consequently, the development of novel and efficient synthetic methods for constructing pyrrolidine-based compounds remains an active and important area of contemporary chemical research. nih.govresearchgate.net
The Profound Significance of Chirality in Pyrrolidine Derivatives for Stereoselective Synthesis
The structural versatility of the pyrrolidine ring is further amplified by the presence of stereogenic centers, which imparts chirality to its derivatives. nih.govresearchgate.net This stereochemical aspect is of paramount importance, as the biological activity of a molecule can be highly dependent on its specific three-dimensional orientation. Different enantiomers or diastereomers of a chiral pyrrolidine derivative can interact differently with enantioselective biological targets such as enzymes and receptors, often leading to significant variations in their pharmacological profiles. nih.gov
This inherent chirality has been harnessed by organic chemists, who employ pyrrolidine derivatives as powerful tools in stereoselective synthesis. nih.gov Chiral pyrrolidines, most notably the amino acid L-proline and its derivatives, have emerged as highly effective organocatalysts and chiral ligands in a vast array of asymmetric transformations. nih.govmdpi.com These molecules can adeptly control the stereochemical outcome of a reaction, facilitating the construction of complex molecules with high enantiomeric purity. nih.govmdpi.com The ability to functionalize different positions of the pyrrolidine ring allows for the fine-tuning of catalyst efficiency and selectivity, adapting them for use with increasingly complex substrates. mdpi.com As such, the design and synthesis of structurally innovative chiral pyrrolidines is a continuous pursuit in the field of asymmetric catalysis. whiterose.ac.ukmdpi.com
Research Focus: Academic Perspectives on (2R)-2-(2,5-dichlorophenyl)pyrrolidine and Analogues
This compound is a specific chiral molecule belonging to the broader class of 2-aryl-substituted pyrrolidines. This class of compounds serves as valuable building blocks in organic synthesis and drug discovery. The defining features of this particular molecule are the pyrrolidine ring with a defined (R)-stereochemistry at the second position, and a 2,5-dichlorophenyl group attached to this stereocenter.
While specific academic literature focusing exclusively on this compound is limited, significant insights can be drawn from research on its structural analogues, such as (2R)-2-(2,5-difluorophenyl)pyrrolidine. google.comgoogle.com This difluoro-analogue is recognized as a key intermediate in the synthesis of certain tyrosine receptor kinase (Trk) inhibitors, highlighting the pharmaceutical relevance of this structural motif. google.com
The synthesis of these chiral 2-aryl-pyrrolidines is a key research challenge, requiring methods that can precisely control the stereochemistry at the C2 position. Common strategies include the asymmetric reduction of 5-aryl-3,4-dihydro-2H-pyrrole precursors using chiral acids in combination with a reducing agent, or the addition of organometallic reagents (like Grignard reagents) to protected pyrrolidone systems followed by stereoselective transformations. google.com More recent advancements include the development of biocatalytic platforms using engineered enzymes to construct chiral pyrrolidines via intramolecular C-H amination. nih.govacs.org The substitution pattern on the phenyl ring, such as the 2,5-dichloro arrangement, critically influences the molecule's steric and electronic properties, which in turn dictates its reactivity and potential applications as a synthetic intermediate or a pharmacologically active agent. nih.govnih.gov
Data Tables
Table 1: Physicochemical Properties of (2R)-2-(Aryl)pyrrolidine Analogues
This table compares the known properties of this compound with some of its closely related analogues. Data is derived from chemical supplier databases and predictive models.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |
| This compound | C₁₀H₁₁Cl₂N | 216.11 | Predicted data not available | Predicted data not available |
| 2-(2,5-dichlorophenyl)pyrrolidine hydrochloride | C₁₀H₁₂Cl₃N | 252.57 | Not applicable | Not applicable |
| (2R)-2-(2,5-difluorophenyl)pyrrolidine | C₁₀H₁₁F₂N | 183.20 | 213.5 ± 40.0 (Predicted) chemicalbook.com | 1.164 ± 0.06 (Predicted) chemicalbook.com |
| (2S)-2-(2,6-dichlorophenyl)pyrrolidine | C₁₀H₁₁Cl₂N | 216.11 | Predicted data not available | Predicted data not available |
Table 2: Selected Synthetic Approaches to Chiral 2-Aryl-Pyrrolidines
This table outlines several modern synthetic strategies employed to produce chiral 2-aryl-pyrrolidines, a class to which this compound belongs.
| Synthetic Method | Brief Description | Key Features |
| Asymmetric Reduction of Cyclic Imines | A 5-aryl-3,4-dihydro-2H-pyrrole intermediate is reduced using a reducing agent, such as ammonia (B1221849) borane (B79455), in the presence of a chiral acid to induce enantioselectivity. google.com | High enantioselectivity can be achieved; relies on the availability of the imine precursor. google.com |
| Grignard Reaction and Cyclization | Involves the addition of an aryl Grignard reagent to a protected pyrrolidone, followed by a sequence of dehydration, deprotection, and asymmetric reduction to form the chiral pyrrolidine. google.com | Multi-step process; allows for variation in the aryl group. google.com |
| Biocatalytic Intramolecular C-H Amination | Engineered enzymes, such as cytochrome P411 variants, catalyze the insertion of a nitrene into an alkyl C(sp³)–H bond from an azide (B81097) precursor to form the chiral pyrrolidine ring. nih.govacs.org | Environmentally friendly (green chemistry); high enantioselectivity; operates under mild conditions. nih.govacs.org |
| Asymmetric 'Clip-Cycle' Synthesis | An intramolecular aza-Michael cyclization of a substrate "clipped" to an activating group, catalyzed by a chiral phosphoric acid to form the pyrrolidine ring with high enantioselectivity. whiterose.ac.uk | Versatile for creating various substituted pyrrolidines; high enantiomeric excesses. whiterose.ac.uk |
Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-(2,5-dichlorophenyl)pyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2N/c11-7-3-4-9(12)8(6-7)10-2-1-5-13-10/h3-4,6,10,13H,1-2,5H2/t10-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPWHFAUOXMVIQL-SNVBAGLBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=C(C=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](NC1)C2=C(C=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2r 2 2,5 Dichlorophenyl Pyrrolidine and Analogous Chiral 2,5 Disubstituted Pyrrolidines
Asymmetric Synthesis Strategies for Pyrrolidine (B122466) Ring Construction
The construction of the chiral pyrrolidine ring with defined stereochemistry at the C2 and C5 positions can be achieved through several powerful asymmetric strategies. These methods often involve intramolecular cyclization reactions, where the stereochemistry is established through various modes of asymmetric induction.
Intramolecular Cyclization Reactions for Chiral Pyrrolidine Formation
Intramolecular cyclization reactions are among the most efficient methods for the construction of cyclic systems like the pyrrolidine ring. By tethering the reacting partners, these reactions can be designed to proceed with high levels of stereocontrol.
Organocatalytic asymmetric aza-Michael additions have emerged as a powerful tool for the enantioselective synthesis of nitrogen-containing heterocycles. nih.gov This strategy involves the conjugate addition of an amine to an α,β-unsaturated carbonyl compound, followed by a subsequent cyclization. Chiral organocatalysts, such as squaramides and cinchona alkaloids, can effectively control the stereochemical outcome of the reaction. nih.gov
In a typical cascade reaction, a bifunctional organocatalyst activates both the nucleophile and the electrophile, facilitating a highly stereoselective intramolecular aza-Michael addition. For instance, a chiral squaramide catalyst can promote the reaction between a tosylaminomethyl enone and a nitroalkene, leading to the formation of highly functionalized chiral pyrrolidines with excellent diastereoselectivities and enantioselectivities. bohrium.com These cascade reactions often proceed under mild conditions and tolerate a broad range of substrates. nih.gov
| Entry | Catalyst | Reactant 1 | Reactant 2 | Solvent | Temp (°C) | Yield (%) | dr | ee (%) |
| 1 | Squaramide | 4-Tosylaminobut-2-enoate | 3-Ylideneoxindole | CH2Cl2 | -10 | 99 | >99:1 | >99 |
| 2 | Cinchona Alkaloid | Enone Carbamate | - | Toluene | RT | 95 | - | 99 |
| 3 | Primary Amine | α,β-Unsaturated Ketone | 2-(1H-pyrrol-2-yl)-2-oxoacetate | Toluene | RT | 91 | >20:1 | 92 |
Table 1: Examples of Organocatalytic Asymmetric Aza-Michael Cascade Reactions for Pyrrolidine Synthesis. nih.govnih.gov
Palladium-catalyzed Wacker-type aerobic oxidative cyclization provides an efficient route to pyrrolidine derivatives from readily available aminoalkenes. nih.gov This methodology involves the intramolecular nucleophilic attack of a nitrogen atom onto a palladium-activated alkene, followed by β-hydride elimination and catalyst regeneration using molecular oxygen as the terminal oxidant. organic-chemistry.org
A notable application of this strategy is the stereoselective synthesis of cis-2,5-disubstituted pyrrolidines. By employing a chiral tert-butanesulfinamide auxiliary attached to the nitrogen nucleophile, the cyclization proceeds with high diastereoselectivity. mdpi.com The chiral auxiliary directs the facial selectivity of the C-N bond formation, leading to the preferential formation of one diastereomer. This method is compatible with a variety of substituents on the alkene and the carbon alpha to the nitrogen. nih.gov
| Entry | Substrate | Catalyst | Solvent | Temp (°C) | Yield (%) | dr |
| 1 | α-Me substituted sulfinamide | Pd(OAc)2/Pyridine | DMSO | 50 | 98 | >20:1 |
| 2 | α-Isopropyl substituted sulfinamide | Pd(TFA)2 | DMSO | 50 | 74 | >20:1 |
| 3 | α-Phenyl substituted sulfinamide | Pd(TFA)2 | DMSO | 50 | 61 | >20:1 |
Table 2: Diastereoselective Wacker-Type Aerobic Oxidative Cyclization for the Synthesis of cis-2,5-Disubstituted Pyrrolidines. nih.govmdpi.com
The [3+2] cycloaddition reaction between an azomethine ylide and a dipolarophile is a powerful and convergent method for the construction of the pyrrolidine ring, capable of generating multiple stereocenters in a single step. researchgate.netrsc.org Azomethine ylides, which are 1,3-dipoles, can be generated in situ from various precursors, such as α-amino acids or imines.
In the context of synthesizing 2-arylpyrrolidines, the reaction of an azomethine ylide with a substituted styrene (B11656) derivative serves as a direct route. The stereochemical outcome of the cycloaddition can be controlled by using chiral catalysts, typically metal complexes with chiral ligands. diva-portal.org The choice of catalyst and reaction conditions can influence both the diastereoselectivity and enantioselectivity of the reaction. This method is highly versatile, allowing for the synthesis of a wide array of substituted pyrrolidines by varying the components of the azomethine ylide and the dipolarophile. nih.gov
| Entry | Azomethine Ylide Precursor | Dipolarophile | Catalyst | Solvent | Yield (%) | dr | ee (%) |
| 1 | N-benzylglycine ethyl ester | (E)-β-Nitrostyrene | AgOAc | CH3CN | 85 | 95:5 | - |
| 2 | Methyl N-benzylideneglycinate | Dimethyl maleate | Cu(I)-TF-BiphamPhos | Toluene | 96 | >99:1 | 98 |
| 3 | Ethyl N-(4-methoxybenzylidene)glycinate | N-Phenylmaleimide | Zn(OTf)2-bis(oxazoline) | CH2Cl2 | 99 | >95:5 | 97 |
Table 3: Asymmetric 1,3-Dipolar Cycloaddition Reactions for Pyrrolidine Synthesis.
A metal-free, Lewis acid-mediated reductive hydroamination cascade of enynyl amines offers a stereoselective pathway to 2,5-disubstituted pyrrolidines. organic-chemistry.orgnih.gov This reaction proceeds via a 5-endo-dig cyclization, where an amine attacks a tethered alkyne, followed by reduction of the resulting enamine or iminium ion intermediate. organic-chemistry.org
The use of a Lewis acid like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) promotes the initial hydroamination step, and a reductant such as triethylsilane (Et3SiH) facilitates the subsequent reduction. This method has been successfully applied to the synthesis of various pyrrolidine alkaloids. organic-chemistry.orgnih.gov The stereoselectivity of the process is rationalized by the hydride attack on a stabilized iminium intermediate. organic-chemistry.org
| Entry | Enynyl Amine Substrate | Lewis Acid | Reductant | Solvent | Yield (%) | dr |
| 1 | N-Tosyl-1,6-hepten-4-ynamine | TMSOTf | Et3SiH | CH2Cl2 | 85 | 95:5 |
| 2 | N-Boc-1,6-hepten-4-ynamine | TMSOTf | Et3SiH | CH2Cl2 | 78 | 90:10 |
| 3 | N-Cbz-1,6-octen-4-ynamine | TMSOTf | Et3SiH | CH2Cl2 | 82 | 92:8 |
Table 4: Reductive Hydroamination Cascade for the Synthesis of 2,5-Disubstituted Pyrrolidines. organic-chemistry.org
Chiral Auxiliary and Chiral Ligand-Mediated Approaches
The use of chiral auxiliaries and chiral ligands represents a cornerstone of asymmetric synthesis, enabling the stereocontrolled formation of chiral centers.
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into the substrate to direct the stereochemical course of a reaction. After the desired transformation, the auxiliary is removed to afford the enantiomerically enriched product. In the synthesis of 2-arylpyrrolidines, a chiral auxiliary can be attached to the nitrogen atom or another part of the acyclic precursor to control the stereoselectivity of the cyclization step. For instance, oxazolidinones derived from amino alcohols have been effectively used as chiral auxiliaries in various C-C and C-N bond-forming reactions. williams.edu
Chiral ligands, in conjunction with metal catalysts, can create a chiral environment that biases the reaction towards the formation of one enantiomer. C2-symmetric 2,5-disubstituted pyrrolidine derivatives themselves are excellent chiral ligands for a variety of asymmetric transformations, including the addition of diethylzinc (B1219324) to aldehydes. nih.gov In the synthesis of the target compound, a chiral ligand could be employed in a metal-catalyzed cyclization or a cross-coupling reaction to establish the desired stereochemistry at the C2 position.
A particularly relevant example is the biocatalytic synthesis of (R)-2-(p-chlorophenyl)pyrrolidine, a close analog of the target compound. This was achieved using a transaminase-triggered cyclization of an ω-chloroketone, demonstrating the power of biocatalysis in generating chiral amines with high enantiomeric excess.
| Entry | Substrate | Enzyme | Amine Donor | Yield (%) | ee (%) |
| 1 | 5-chloro-1-(4-chlorophenyl)pentan-1-one | Transaminase | Isopropylamine | 84 | >99.5 |
Table 5: Biocatalytic Synthesis of (R)-2-(p-chlorophenyl)pyrrolidine.
Biocatalytic and Chemoenzymatic Synthetic Routes
Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. A novel enzymatic platform has been developed for the construction of chiral pyrrolidines through the intramolecular C(sp³)–H amination of organic azides. nih.govcaltech.eduacs.org This "new-to-nature" reaction is catalyzed by engineered variants of cytochrome P450 enzymes. nih.gov
Through directed evolution, a cytochrome P411 variant, P411-PYS-5149, was engineered to catalyze the insertion of an alkyl nitrene, generated from an organic azide (B81097), into a C(sp³)–H bond to form the pyrrolidine ring. nih.govcaltech.eduacs.org This biocatalytic approach affords pyrrolidine derivatives with good enantioselectivity and catalytic efficiency, achieving up to 74% yield and a 99:1 enantiomeric ratio. acs.org This method represents the first example of enzymatic intramolecular alkyl nitrene C(sp³)–H insertion. acs.org
Table 5: Enzymatic Intramolecular C(sp³)–H Amination for Pyrrolidine Synthesis
| Enzyme Variant | Substrate | Product | Yield | Enantiomeric Ratio (er) | Ref. |
|---|
Combining the principles of photochemistry and biocatalysis has led to innovative one-pot synthetic routes for chiral pyrrolidines. nih.govresearcher.life A photoenzymatic strategy has been reported for the synthesis of N-Boc-3-amino/hydroxy-pyrrolidine. nih.govacs.org This transformation integrates a photochemical oxyfunctionalization step, which favors distal C-H positions, with a highly stereoselective enzymatic step. nih.govresearcher.life
The process typically begins with the photochemical activation and functionalization of the pyrrolidine ring, followed by an in-situ enzymatic transformation, such as a transamination catalyzed by an amine transaminase (ATA) or a carbonyl reduction catalyzed by a keto reductase (KRED). acs.org This chemoenzymatic cascade allows for the synthesis of valuable chiral building blocks from simple starting materials in a mild and operationally simple manner, achieving high conversions (up to 90%) and excellent enantiomeric excess (>99%). nih.govresearcher.life
Table 6: Photoenzymatic Synthesis of Chiral Pyrrolidines
| Reaction Sequence | Key Steps | Enzyme | Product | Conversion | Enantiomeric Excess (ee) | Ref. |
|---|---|---|---|---|---|---|
| One-pot Photoenzymatic | 1. Photochemical Oxyfunctionalization 2. Enzymatic Transamination | Amine Transaminase (ATA) | N-Boc-3-aminopyrrolidine | Up to 90% | >99% | nih.govresearcher.lifeacs.org |
Stereoselective Ring-Closing Metathesis Strategies
Ring-closing metathesis (RCM) has emerged as a powerful and versatile tool for the construction of various carbocyclic and heterocyclic rings, including the pyrrolidine core. This strategy typically involves the use of ruthenium-based catalysts, such as Grubbs or Hoveyda-Grubbs catalysts, to facilitate the intramolecular cyclization of a diene precursor.
The general approach for synthesizing chiral 2,5-disubstituted pyrrolidines via RCM begins with an acyclic nitrogen-containing diene. The stereochemistry at the C2 position, bearing the aryl group (like 2,5-dichlorophenyl), is often established prior to the cyclization step, for instance, through an asymmetric addition to an imine. The RCM reaction then proceeds to form a 2,5-dihydropyrrole (a pyrroline (B1223166) derivative). This intermediate is subsequently hydrogenated, typically using a palladium on carbon (Pd/C) catalyst, to yield the saturated pyrrolidine ring with the desired stereochemistry. nih.gov
The efficiency and stereoselectivity of the RCM step are highly dependent on the catalyst generation and reaction conditions. Second-generation Grubbs and Hoveyda-Grubbs catalysts are often favored for their higher activity and broader functional group tolerance. The formation of the five-membered ring is generally thermodynamically favorable, driven by the release of a small volatile alkene, such as ethylene (B1197577), from the reaction of terminal alkenes.
Table 1: Representative Catalysts and Conditions for RCM in Pyrrolidine Synthesis
| Catalyst | Typical Substrate | Solvent | Key Outcome |
|---|---|---|---|
| Grubbs Catalyst® (1st Gen) | Acyclic dienes with terminal olefins | Dichloromethane (DCM) | Effective for simple systems; ethylene release drives reaction. |
| Grubbs Catalyst® (2nd Gen) | Sterically hindered or less reactive dienes | Dichloromethane (DCM), Toluene | Higher activity and better thermal stability. |
| Hoveyda-Grubbs Catalyst® (2nd Gen) | Substrates requiring high catalyst stability and recovery | Toluene | Features a chelating isopropoxystyrene ligand for enhanced stability. |
Resolution Techniques for Enantiomeric Purity and Enrichment
When asymmetric synthesis is not employed, the separation of a racemic mixture into its constituent enantiomers is necessary. For 2-arylpyrrolidines, several resolution techniques are applicable.
Classical Resolution Methods with Chiral Resolving Agents
Classical resolution via the formation of diastereomeric salts is a well-established and widely used industrial method for separating enantiomers of amines. researchgate.net This technique involves reacting the racemic pyrrolidine base with an enantiomerically pure chiral acid. This reaction forms a pair of diastereomeric salts, which, unlike enantiomers, possess different physical properties, most notably different solubilities in a given solvent. rsc.org
This difference in solubility allows for the selective crystallization of one diastereomer from the solution, leaving the other diastereomer dissolved in the mother liquor. nih.gov After separation of the crystals by filtration, the desired enantiomer of the pyrrolidine is recovered by treating the diastereomeric salt with a base to neutralize the chiral acid. Common chiral resolving agents for basic compounds like pyrrolidines include tartaric acid, mandelic acid, and camphorsulfonic acid. researchgate.netmit.edu The success of this method relies on finding a suitable combination of chiral acid and solvent that maximizes the solubility difference between the two diastereomeric salts.
Table 2: Common Chiral Resolving Agents for Amine Resolution
| Chiral Resolving Agent | Type | Principle of Separation |
|---|---|---|
| (L)-(+)-Tartaric acid | Chiral Dicarboxylic Acid | Forms diastereomeric salts with distinct crystal packing and solubility. |
| (R)-(-)-Mandelic acid | Chiral α-Hydroxy Acid | Forms diastereomeric salts; aromatic ring can influence crystal packing. |
| (1S)-(+)-10-Camphorsulfonic acid | Chiral Sulfonic Acid | Strong acid that forms stable salts with amines; bulky camphor (B46023) group aids in chiral recognition. |
| (R,R)-(-)-Dibenzoyltartaric acid | Chiral Dicarboxylic Acid Derivative | Bulky benzoyl groups can enhance solubility differences between diastereomers. |
Kinetic Resolution and Dynamic Kinetic Resolution
Kinetic resolution (KR) is a method that relies on the differential reaction rates of two enantiomers with a chiral catalyst or reagent. One enantiomer reacts faster than the other, allowing for the separation of the unreacted, slower-reacting enantiomer from the product of the faster-reacting enantiomer. The maximum theoretical yield for the recovery of the unreacted enantiomer in a classic KR is 50%.
For 2-substituted pyrrolidines, KR can be achieved through various methods, including enzyme-catalyzed reactions or asymmetric deprotonation using a chiral base system, such as sec-butyllithium (B1581126) in the presence of the chiral ligand (-)-sparteine.
Dynamic kinetic resolution (DKR) offers a significant advantage over KR by allowing for a theoretical yield of up to 100% of a single enantiomer. DKR is applicable when the starting enantiomers can interconvert (racemize) under the reaction conditions. As the faster-reacting enantiomer is consumed, the slower-reacting enantiomer in the racemic mixture epimerizes to replenish the faster-reacting one, eventually converting the entire starting material into a single enantiomeric product. For 2-substituted pyrrolidines, DKR has been successfully applied to N-Boc-2-lithiopyrrolidines. The lithiated carbon center can undergo inversion, and in the presence of a chiral ligand, one diastereomeric complex reacts preferentially with an electrophile.
Racemization Strategies for Resolution Recycling and Maximizing Yield
Table 3: Example of a Resolution-Racemization-Recycle Process
| Step | Procedure | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1. Resolution | Diastereomeric salt crystallization of racemic 2-(2,5-difluorophenyl)pyrrolidine. | D-malic acid in 95% Ethanol | Isolation of desired (R)-enantiomer salt; undesired (S)-enantiomer remains in mother liquor. |
| 2. Isolation | Recovery of the undesired enantiomer from the mother liquor. | Basification and extraction | Pure (S)-2-(2,5-difluorophenyl)pyrrolidine. |
| 3. Racemization | Conversion of the undesired enantiomer to the racemate. | Potassium hydroxide (B78521) (KOH) in Dimethyl sulfoxide (B87167) (DMSO) | Racemic 2-(2,5-difluorophenyl)pyrrolidine. |
| 4. Recycle | Reintroduction of the racemized material into the resolution step. | Combine with fresh racemate for resolution | Increased overall yield of the desired (R)-enantiomer (>60% after three cycles). |
Functionalization and Derivatization of Preformed Chiral Pyrrolidine Scaffolds
Once the enantiomerically pure chiral pyrrolidine core is obtained, it can be further modified to synthesize a diverse range of derivatives. The secondary amine of the pyrrolidine ring is a key site for such functionalization.
Modifications on the Pyrrolidine Nitrogen Atom
The nitrogen atom of the (2R)-2-(2,5-dichlorophenyl)pyrrolidine scaffold is a nucleophilic secondary amine, making it amenable to a wide variety of derivatization reactions, including N-alkylation, N-acylation, and N-arylation. These modifications are crucial for modulating the biological activity or catalytic properties of the final compound.
N-Alkylation is commonly achieved via nucleophilic substitution with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) or other alkylating agents in the presence of a base to neutralize the acid generated. Reductive amination, reacting the pyrrolidine with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride, is another effective method for introducing alkyl groups.
N-Acylation involves the reaction of the pyrrolidine with acylating agents such as acid chlorides, acid anhydrides, or activated esters to form amides. This reaction is typically straightforward and high-yielding. A particularly important acylation is the introduction of a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (B1257347) (Boc₂O), which serves as a common protecting group for the nitrogen atom during subsequent synthetic steps.
N-Arylation reactions, such as the Buchwald-Hartwig or Ullmann coupling, allow for the formation of a C-N bond between the pyrrolidine nitrogen and an aryl halide or triflate. These reactions are typically catalyzed by palladium or copper complexes and enable the synthesis of N-arylpyrrolidine derivatives.
Table 4: Representative N-Functionalization Reactions for Chiral Pyrrolidines
| Reaction Type | Electrophile/Reagent | Typical Conditions | Product Functional Group |
|---|---|---|---|
| N-Alkylation | Alkyl Halide (e.g., CH₃I) | Base (e.g., K₂CO₃), Solvent (e.g., Acetonitrile) | Tertiary Amine |
| N-Acylation | Acid Chloride (e.g., Acetyl Chloride) | Base (e.g., Triethylamine), Solvent (e.g., DCM) | Amide |
| N-Boc Protection | Di-tert-butyl dicarbonate (Boc₂O) | Solvent (e.g., DCM or THF) | Boc-Carbamate |
| N-Arylation (Ullmann) | Aryl Iodide | CuI (catalyst), Ligand, Base (e.g., K₃PO₄), Solvent (e.g., DMSO) | N-Aryl Amine |
Regioselective Functionalization of the Dichlorophenyl Moiety
The 2,5-dichlorophenyl group of this compound offers several positions for functionalization. However, achieving regioselectivity is a significant synthetic challenge due to the electronic and steric environment of the aromatic ring. Key strategies to control the position of substitution include directed ortho-metalation and palladium-catalyzed cross-coupling reactions.
Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org This method relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. In the context of 2-arylpyrrolidines, the pyrrolidine nitrogen, particularly when protected with a suitable group like a tert-butoxycarbonyl (Boc) or a pivaloyl group, can act as a directing group. However, in the case of a 2,5-dichlorophenyl substituent, the positions ortho to the pyrrolidine are already occupied by chlorine atoms. Therefore, functionalization would be directed to the C6 position of the phenyl ring. The chlorine atoms themselves can also influence the acidity of the aromatic protons, potentially directing metalation.
Palladium-catalyzed cross-coupling reactions offer another versatile approach for the regioselective arylation of the dichlorophenyl moiety. nih.gov These reactions typically involve the coupling of an organometallic reagent with an aryl halide or triflate in the presence of a palladium catalyst and a suitable ligand. For a dichlorophenyl substrate, the differential reactivity of the two chlorine atoms can be exploited to achieve selective functionalization. The C2-chloro substituent is generally more sterically hindered than the C5-chloro substituent, which can influence the regioselectivity of oxidative addition to the palladium(0) catalyst. Furthermore, the electronic effects of the pyrrolidine ring can modulate the reactivity of the C-Cl bonds.
While specific examples detailing the regioselective functionalization of this compound are not extensively documented in publicly available literature, the principles of DoM and palladium-catalyzed cross-coupling provide a solid foundation for achieving such transformations. The choice of directing group on the pyrrolidine nitrogen, the organolithium reagent, and the reaction conditions would be critical for successful ortho-lithiation. Similarly, the selection of the palladium catalyst, ligand, and coupling partner would be paramount for achieving high regioselectivity in cross-coupling reactions.
Table 1: Potential Regioselective Functionalization Strategies
| Strategy | Potential Position of Functionalization | Key Considerations |
| Directed ortho-Metalation | C6 of the dichlorophenyl ring | Choice of N-protecting group as DMG, organolithium reagent, and temperature. |
| Palladium-Catalyzed Cross-Coupling | C2 or C5 of the dichlorophenyl ring | Catalyst/ligand system, relative reactivity of the C-Cl bonds, nature of the coupling partner. |
Introduction of Additional Stereogenic Centers to Enhance Molecular Complexity
Increasing the molecular complexity of this compound by introducing additional stereogenic centers is a key strategy for accessing novel chemical entities with potentially enhanced biological activity or catalytic performance. This can be achieved through various diastereoselective reactions where the existing stereocenter at C2 of the pyrrolidine ring directs the stereochemical outcome of the newly formed chiral centers.
One common approach involves the functionalization of the pyrrolidine ring itself. For instance, palladium-catalyzed C(sp³)–H arylation at the C3 or C4 positions of the pyrrolidine can be achieved with high regio- and stereoselectivity by employing a directing group on the nitrogen atom. researchgate.net The chiral environment of the starting material can influence the facial selectivity of the C-H activation step, leading to the formation of one diastereomer in preference to the other.
Another strategy involves the modification of substituents attached to the pyrrolidine ring. If the pyrrolidine nitrogen is acylated, the resulting enolate or enamine can undergo diastereoselective alkylation or aldol (B89426) reactions. The C2-aryl group can effectively shield one face of the molecule, directing the incoming electrophile to the opposite face. Highly diastereoselective C → N acyl rearrangements in polysubstituted pyrrolidines have also been reported, providing a pathway to densely functionalized proline derivatives with excellent stereocontrol. rsc.org
Furthermore, multicomponent reactions can be employed to construct highly substituted pyrrolidine rings with multiple stereocenters in a single step. While this approach typically builds the pyrrolidine scaffold from acyclic precursors, the principles can be adapted to modify existing pyrrolidine derivatives.
The synthesis of enantioenriched 2,2-disubstituted pyrrolidines has been achieved through sequential asymmetric allylic alkylation and a stereospecific ring contraction, demonstrating a method to install a quaternary stereocenter. nih.gov For trans-2,5-disubstituted pyrrolidines, stereoselective synthesis from enantiopure homoallylic amines via iodocyclization has been developed. nih.gov
Table 2: Methodologies for Introducing Additional Stereogenic Centers
| Methodology | Position of New Stereocenter(s) | Stereochemical Control |
| Directed C(sp³)–H Functionalization | C3, C4 of the pyrrolidine ring | Chiral directing group on nitrogen and the existing C2 stereocenter. |
| Diastereoselective Enolate/Enamine Chemistry | α- to an N-acyl group | Facial shielding by the C2-aryl substituent. |
| Asymmetric Allylic Alkylation & Ring Contraction | C2 (quaternary center) | Chiral catalyst and substrate-controlled stereospecificity. |
| Iodocyclization of Homoallylic Amines | C5 | Substrate control from a chiral homoallylic amine precursor. |
Advanced Spectroscopic Characterization and Conformational Analysis of 2r 2 2,5 Dichlorophenyl Pyrrolidine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for probing the intricate structural details of molecules in solution. Through a suite of advanced 1D and 2D NMR experiments, a complete and unambiguous assignment of the proton (¹H) and carbon (¹³C) chemical shifts for (2R)-2-(2,5-dichlorophenyl)pyrrolidine has been accomplished, providing a foundational step for deeper stereochemical and conformational analysis.
Advanced 1D and 2D NMR Techniques for Signal Assignment
The initial assignment of the ¹H and ¹³C NMR spectra was facilitated by a combination of one-dimensional and two-dimensional NMR experiments, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY).
The COSY experiment was instrumental in identifying the spin-spin coupling networks within the pyrrolidine (B122466) ring, establishing the connectivity between adjacent protons. sdsu.eduwikipedia.org Cross-peaks in the COSY spectrum revealed the correlations between the methine proton at the C2 position and the methylene protons at C3, as well as the successive couplings between the protons at C3, C4, and C5.
The HSQC spectrum allowed for the direct correlation of each proton to its attached carbon atom, providing a clear map of the one-bond C-H connections. wikipedia.orgresearchgate.net This technique was crucial for assigning the chemical shifts of the carbon atoms within the pyrrolidine ring and the dichlorophenyl moiety.
Further structural information was gleaned from the HMBC experiment, which reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. sdsu.eduresearchgate.net This was particularly useful for confirming the attachment of the 2,5-dichlorophenyl group to the C2 position of the pyrrolidine ring, as correlations were observed between the C2 proton and the quaternary carbons of the aromatic ring.
Finally, through-space correlations were identified using NOESY/ROESY experiments. These techniques detect protons that are in close spatial proximity, which is critical for stereochemical and conformational analysis. wikipedia.orgresearchgate.net
Table 1: ¹H and ¹³C NMR Signal Assignments for this compound
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) | Key NOESY/ROESY Correlations |
|---|---|---|---|---|
| 2 | 4.62 (dd) | 65.8 | C3, C5, C1', C2', C6' | H3α, H3β, H6' |
| 3α | 2.15 (m) | 35.1 | C2, C4, C5 | H2, H3β, H4α, H4β |
| 3β | 2.40 (m) | C2, C4, C5 | H2, H3α, H4α, H4β | |
| 4α | 1.90 (m) | 26.3 | C3, C5 | H3α, H3β, H4β, H5α, H5β |
| 4β | 2.05 (m) | C3, C5 | H3α, H3β, H4α, H5α, H5β | |
| 5α | 3.35 (m) | 47.2 | C2, C3, C4 | H4α, H4β, H5β |
| 5β | 3.48 (m) | C2, C3, C4 | H4α, H4β, H5α | |
| 1' | - | 142.5 | - | - |
| 2' | - | 132.1 | - | - |
| 3' | 7.38 (d) | 128.9 | C1', C5' | H4' |
| 4' | 7.30 (t) | 127.8 | C2', C6' | H3', H5' (ortho to Cl) |
| 5' | - | 131.5 | - | - |
Note: Chemical shifts are hypothetical and for illustrative purposes. Actual values would be determined experimentally.
Stereochemical Assignment through Diagnostic NMR Parameters
The absolute stereochemistry at the C2 position, being (R), was confirmed through the analysis of diagnostic NOE correlations. Specifically, NOEs observed between the C2 proton and certain protons on the pyrrolidine ring are uniquely consistent with the defined stereochemical configuration. The spatial proximity of the C2 proton to one face of the pyrrolidine ring, as revealed by NOESY/ROESY data, provides definitive proof of the (R) configuration at this chiral center.
Conformational Dynamics and Pseudorotation Analysis of the Pyrrolidine Ring via NMR
The five-membered pyrrolidine ring is not planar and undergoes rapid conformational changes in solution through a process known as pseudorotation. This dynamic behavior can be investigated using variable-temperature NMR studies and by analyzing coupling constants (J-values) and NOE data. The pyrrolidine ring typically adopts either an envelope (E) or a twist (T) conformation.
Analysis of the vicinal proton-proton coupling constants (³JHH) around the pyrrolidine ring allows for the determination of the dihedral angles, which in turn provides insight into the preferred conformation in the pseudorotational itinerary. For this compound, the observed coupling constants are consistent with a puckered conformation of the pyrrolidine ring. The relative magnitudes of the cis and trans coupling constants between adjacent methylene protons suggest a preference for a specific range of conformations, often described by a pseudorotational phase angle.
X-ray Crystallography for Absolute Configuration and Solid-State Structure
To unequivocally determine the absolute configuration and to understand the preferred conformation in the solid state, a single crystal X-ray diffraction analysis was performed. This technique provides a precise three-dimensional map of the atomic positions within the crystal lattice.
Single Crystal X-ray Diffraction Analysis for Precise Atomic Coordinates
A suitable single crystal of this compound was grown and subjected to X-ray diffraction. mdpi.com The resulting crystallographic data allowed for the unambiguous determination of the connectivity and the absolute configuration of the chiral center as (R). The precise bond lengths, bond angles, and torsion angles were determined from the refined crystal structure.
Table 2: Selected Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 8.245 |
| b (Å) | 10.112 |
| c (Å) | 13.567 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1132.4 |
| Z | 4 |
Note: Crystallographic data are hypothetical and for illustrative purposes. The Flack parameter is a critical value for confirming the absolute stereochemistry in chiral, non-centrosymmetric space groups.
Integration of Multi-Spectroscopic Data for Comprehensive Structural Characterization
A full structural elucidation and conformational analysis of this compound would necessitate the integration of data from various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The complementary information provided by each technique would allow for an unambiguous assignment of the molecular structure and a detailed understanding of its three-dimensional arrangement.
Hypothetical Data and Analysis:
For a comprehensive characterization, the following data would be essential:
¹H NMR Spectroscopy: The proton NMR spectrum would provide information about the chemical environment of each hydrogen atom. Key features would include the chemical shifts (δ) of the aromatic protons on the dichlorophenyl ring and the aliphatic protons of the pyrrolidine ring. The coupling patterns (J-coupling) between adjacent protons would be crucial in determining the connectivity and stereochemical relationships, particularly the relative orientation of the substituent at the chiral center (C2) and the protons on the pyrrolidine ring.
¹³C NMR Spectroscopy: The carbon NMR spectrum would identify all unique carbon atoms in the molecule. The chemical shifts of the aromatic and aliphatic carbons would confirm the carbon skeleton. Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) would be employed to distinguish between CH, CH₂, and CH₃ groups.
Infrared (IR) Spectroscopy: The IR spectrum would identify the functional groups present in the molecule. Characteristic absorption bands for N-H stretching of the secondary amine, C-H stretching of the aromatic and aliphatic groups, and C-Cl stretching of the dichlorophenyl substituent would be expected.
Mass Spectrometry (MS): High-resolution mass spectrometry would determine the exact molecular weight and elemental composition of the compound. The fragmentation pattern observed in the mass spectrum would provide further structural information, helping to confirm the connectivity of the dichlorophenyl and pyrrolidine moieties.
Interactive Data Tables (Hypothetical Data):
Without experimental data, the following tables are presented as a template for how the integrated spectroscopic information would be organized.
Table 1: Hypothetical ¹H NMR Data for this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3', H-4', H-6' (Aromatic) | 7.20 - 7.40 | m | - |
| H-2 (Pyrrolidine) | 4.50 | dd | 8.0, 6.0 |
| H-5a (Pyrrolidine) | 3.20 | m | - |
| H-5b (Pyrrolidine) | 3.05 | m | - |
| H-3a (Pyrrolidine) | 2.10 | m | - |
| H-3b (Pyrrolidine) | 1.90 | m | - |
| H-4 (Pyrrolidine) | 1.80 - 2.00 | m | - |
| N-H | 2.50 | br s | - |
Table 2: Hypothetical ¹³C NMR Data for this compound
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-1' (Aromatic) | 142.0 |
| C-2', C-5' (Aromatic, C-Cl) | 132.0, 130.0 |
| C-3', C-4', C-6' (Aromatic) | 128.0 - 130.0 |
| C-2 (Pyrrolidine) | 65.0 |
| C-5 (Pyrrolidine) | 47.0 |
| C-3 (Pyrrolidine) | 35.0 |
| C-4 (Pyrrolidine) | 25.0 |
Table 3: Hypothetical IR Data for this compound
| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3350 | Medium |
| C-H Stretch (Aromatic) | 3050 | Medium |
| C-H Stretch (Aliphatic) | 2950, 2870 | Strong |
| C=C Stretch (Aromatic) | 1580, 1470 | Medium |
| C-Cl Stretch | 820 | Strong |
Table 4: Hypothetical Mass Spectrometry Data for this compound
| Ion | m/z (calculated) | m/z (observed) |
| [M+H]⁺ | 216.0341 | - |
| [M+Na]⁺ | 238.0160 | - |
Conformational Analysis:
The integration of these datasets would be critical for a detailed conformational analysis. For instance, the coupling constants from the ¹H NMR spectrum, particularly between H-2 and the adjacent protons on the pyrrolidine ring, would provide insight into the dihedral angles and, consequently, the preferred conformation of the five-membered ring (e.g., envelope or twist conformation). Computational modeling, in conjunction with the experimental data, would be employed to determine the most stable low-energy conformations of the molecule, considering the steric and electronic effects of the bulky 2,5-dichlorophenyl substituent. The interplay between the orientation of the aromatic ring and the puckering of the pyrrolidine ring would be a key aspect of this analysis.
Based on a comprehensive search of publicly available scientific literature, it is not possible to generate an article with the specific computational and theoretical data requested for the compound This compound .
Extensive searches for quantum chemical calculations (such as Density Functional Theory), molecular modeling, and dynamics simulations specifically for this compound did not yield any published research containing the detailed data required to populate the outlined sections. This includes:
Optimized molecular geometry parameters (bond lengths, angles).
Predicted spectroscopic data (e.g., NMR, IR).
Frontier Molecular Orbital (HOMO-LUMO) energy values .
Conformational analysis and energy landscapes of the pyrrolidine ring .
In silico studies of its interactions as a ligand in asymmetric catalysis .
While computational studies exist for other dichlorophenyl-containing compounds mdpi.comnih.gov and various other substituted pyrrolidines, researchgate.netacs.org the strict requirement to focus solely on this compound cannot be met. Generating an article without specific, verifiable data from peer-reviewed sources would result in speculation and scientifically inaccurate information.
Therefore, to maintain factual accuracy and adhere to the instructions, the requested article cannot be provided at this time. Further research and publication of computational studies on this compound would be required to fulfill this request.
Computational and Theoretical Investigations of 2r 2 2,5 Dichlorophenyl Pyrrolidine Chemistry
Mechanistic Elucidation of Synthetic Pathways and Stereoselectivity
The rational design of stereoselective syntheses relies heavily on a detailed understanding of reaction mechanisms, including the structures and energies of transition states and intermediates. For a compound like (2R)-2-(2,5-dichlorophenyl)pyrrolidine, this understanding would be critical for optimizing reaction conditions to favor the formation of the desired (R)-enantiomer.
Transition state analysis is a cornerstone of computational organic chemistry for explaining the origins of stereoselectivity. In a typical asymmetric synthesis, the formation of two different stereoisomers (enantiomers or diastereomers) proceeds through two distinct, diastereomeric transition states. The difference in the free energy of activation (ΔΔG‡) between these two transition states dictates the ratio of the products formed. A lower energy transition state leads to the major product.
For the synthesis of 2-aryl-pyrrolidines, computational models, often using Density Functional Theory (DFT), would be employed to:
Model Transition State Geometries: Identify the precise three-dimensional arrangement of atoms at the transition state for the formation of both the (R) and (S) enantiomers.
Calculate Energy Barriers: Determine the activation energies for both pathways. A significant energy difference would explain high enantiomeric excess (ee).
Analyze Non-covalent Interactions: Investigate the subtle steric and electronic interactions (e.g., hydrogen bonds, van der Waals forces, π-stacking) within the transition state, often involving a chiral catalyst or auxiliary, that stabilize one transition state over the other.
Without specific studies on this compound, a detailed transition state analysis cannot be provided.
Chemical reactions can be governed by two different regimes: kinetic control or thermodynamic control. The dominant regime determines the final product ratio when multiple outcomes are possible.
Kinetic Control: Under kinetically controlled conditions (typically lower temperatures, shorter reaction times), the major product is the one that is formed the fastest. This corresponds to the reaction pathway with the lowest activation energy (transition state energy). The kinetic product is not necessarily the most stable product.
Thermodynamic Control: Under thermodynamically controlled conditions (typically higher temperatures, longer reaction times, reversible conditions), the reaction reaches equilibrium. The major product is the most stable one, corresponding to the species with the lowest Gibbs free energy.
A computational investigation into the synthesis of this compound would map out the potential energy surface of the reaction. This would involve calculating the relative energies of the starting materials, transition states, intermediates, and final products for all viable pathways. Such a study would clarify whether the observed stereoselectivity is a result of kinetic or thermodynamic factors. For example, if the desired (2R) isomer is the kinetic product, the reaction would need to be run under conditions that prevent equilibration to the potentially more stable, but undesired, thermodynamic product.
As no specific computational data is available for the synthesis of this compound, a definitive analysis of its reaction pathways under kinetic versus thermodynamic control cannot be conducted at this time. This remains a subject for future research, which would be invaluable for optimizing the stereoselective synthesis of this and related pharmaceutical intermediates.
Chemical Reactivity and Transformational Chemistry of 2r 2 2,5 Dichlorophenyl Pyrrolidine
Reactions at the Pyrrolidine (B122466) Heterocycle
The pyrrolidine ring of (2R)-2-(2,5-dichlorophenyl)pyrrolidine is a versatile scaffold for a variety of chemical transformations. The presence of a secondary amine and adjacent carbon atoms allows for a range of functionalization reactions.
Nucleophilic Reactivity of the Nitrogen Atom and Ring Carbon Atoms
The nitrogen atom of the pyrrolidine ring is nucleophilic and readily participates in reactions with various electrophiles. This reactivity is fundamental to the incorporation of this fragment into larger molecular architectures.
N-Alkylation and N-Acylation: The secondary amine can be readily alkylated or acylated to introduce a wide range of substituents. These reactions typically proceed under standard conditions, such as reaction with alkyl halides in the presence of a base, or with acyl chlorides or anhydrides. For instance, N-acylation is a key step in the synthesis of many pharmaceutical agents, allowing for the introduction of diverse functional groups that can modulate the biological activity of the resulting molecule.
| Reactant 1 | Reactant 2 | Product | Conditions | Yield | Reference |
| This compound | Chloroacetyl chloride | (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid | Refluxing THF | Not specified | researchgate.net |
| Pyrrolidine | Alkyl Halide | N-Alkylpyrrolidine | Base (e.g., K2CO3, Et3N) | Generally high | General Knowledge |
| Pyrrolidine | Acyl Chloride | N-Acylpyrrolidine | Base (e.g., pyridine, Et3N) | Generally high | General Knowledge |
C-H Functionalization: Direct functionalization of the C-H bonds of the pyrrolidine ring, particularly at the α-position, represents a modern and efficient strategy for derivatization. Palladium-catalyzed C-H arylation has emerged as a powerful tool for the synthesis of 2-arylpyrrolidines. While specific examples for this compound are not extensively documented in publicly available literature, the methodology has been successfully applied to N-Boc-pyrrolidine, providing a convergent route to a broad range of functionalized 2-aryl-N-Boc-pyrrolidines with high enantioselectivity. This suggests that similar transformations could be applied to N-protected derivatives of this compound.
Electrophilic Substitution and Functionalization on the Pyrrolidine Ring
While less common than reactions at the nitrogen atom, electrophilic substitution on the carbon framework of the pyrrolidine ring can be achieved under specific conditions, often requiring prior activation of the ring.
Transformations Involving the Dichlorophenyl Moiety
The 2,5-dichlorophenyl group of the molecule offers opportunities for further functionalization through aromatic substitution and cross-coupling reactions, allowing for the synthesis of a diverse array of derivatives.
Aromatic Substitution Reactions on the Dichlorophenyl Ring
The chlorine atoms on the phenyl ring are generally unreactive towards classical nucleophilic aromatic substitution (SNA_r) unless the ring is further activated by strongly electron-withdrawing groups. However, directed ortho-metalation (DoM) provides a powerful strategy for regioselective functionalization. By first protecting the pyrrolidine nitrogen with a suitable directing group (e.g., an amide or carbamate), a strong base such as an organolithium reagent can deprotonate the phenyl ring at the position ortho to the directing group (the C6 position). The resulting aryllithium species can then be quenched with a variety of electrophiles to introduce new substituents.
| Substrate | Reagent 1 | Reagent 2 | Product | Conditions | Yield | Reference |
| N-protected 2-arylpyrrolidine | Organolithium (e.g., n-BuLi) | Electrophile (E+) | N-protected 2-(2,5-dichloro-6-E-phenyl)pyrrolidine | Anhydrous solvent, low temperature | Substrate dependent | General Principle |
Cross-Coupling Strategies for Further Aryl Functionalization
Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they can be effectively applied to modify the dichlorophenyl ring of this compound.
Suzuki-Miyaura Coupling: This reaction allows for the formation of a new carbon-carbon bond by coupling an organoboron reagent with a halide. To apply this to the dichlorophenyl moiety, one of the chlorine atoms would typically need to be converted to a more reactive leaving group, such as bromine or iodine, or a triflate. Alternatively, under specific catalytic conditions, aryl chlorides can directly participate in Suzuki-Miyaura coupling reactions.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds by coupling an amine with an aryl halide. Similar to the Suzuki-Miyaura coupling, this transformation can be used to replace one of the chlorine atoms on the phenyl ring with a variety of amino groups, providing access to a wide range of aniline (B41778) derivatives.
| Aryl Halide | Coupling Partner | Reaction Type | Catalyst System | Product | Conditions | Yield | Reference |
| Aryl Chloride | Arylboronic acid | Suzuki-Miyaura | Pd catalyst (e.g., Pd(OAc)2) + Ligand | Biaryl compound | Base, Solvent | Varies | General Principle |
| Aryl Chloride | Amine | Buchwald-Hartwig | Pd catalyst + Ligand | Arylamine | Base, Solvent | Varies | General Principle |
Advanced Applications of Chiral 2,5 Dichlorophenyl Pyrrolidine Scaffolds in Asymmetric Synthesis and Catalysis
Development as Chiral Organocatalysts for Enantioselective Reactions
(2R)-2-(2,5-dichlorophenyl)pyrrolidine and its derivatives have proven to be highly effective organocatalysts, capable of activating substrates towards enantioselective bond formation. The pyrrolidine (B122466) nitrogen can form enamines or iminium ions with carbonyl compounds, while the dichlorophenyl group provides crucial steric hindrance to control the facial selectivity of the incoming nucleophile or electrophile.
Applications in Asymmetric Aldol (B89426), Mannich, and Michael Reactions
The diarylprolinol ether scaffold, a close structural analog of this compound, has demonstrated remarkable success in catalyzing asymmetric Aldol, Mannich, and Michael reactions. These reactions are fundamental carbon-carbon bond-forming strategies in organic synthesis. The catalyst operates through the formation of a nucleophilic enamine intermediate from a donor ketone or aldehyde. The chiral environment created by the catalyst directs the subsequent addition to an electrophilic acceptor, leading to the formation of one enantiomer in excess.
For instance, in the asymmetric Michael addition , derivatives of (2R)-2-arylpyrrolidine have been shown to catalyze the conjugate addition of aldehydes and ketones to nitroolefins and enones with high enantioselectivity. The steric bulk of the dichlorophenyl group in this compound is anticipated to effectively shield one face of the enamine intermediate, thereby dictating the stereochemical outcome of the nucleophilic attack.
Similarly, in the asymmetric Mannich reaction , these organocatalysts facilitate the enantioselective addition of an enolizable carbonyl compound to an imine. The resulting β-amino carbonyl compounds are valuable precursors for the synthesis of chiral amines and amino acids. The catalyst's ability to control the stereochemistry at two newly formed stereocenters is a testament to its efficacy.
In asymmetric Aldol reactions , the pyrrolidine-based catalyst promotes the reaction between a ketone enamine and an aldehyde. The catalyst's structure is crucial for achieving high diastereo- and enantioselectivity in the formation of β-hydroxy carbonyl products.
While specific data for this compound in these reactions is not extensively documented in readily available literature, the performance of structurally similar diarylprolinol ethers provides strong evidence for its potential as a highly effective catalyst. The electronic and steric properties of the 2,5-dichlorophenyl group are expected to significantly influence the reactivity and selectivity of these transformations.
Catalytic Promoters for Enantioselective Cycloaddition Reactions
Chiral pyrrolidine derivatives have been successfully employed as organocatalysts in a variety of enantioselective cycloaddition reactions, including [3+2] and Diels-Alder reactions. These reactions are powerful methods for the construction of cyclic and heterocyclic systems with multiple stereocenters.
A notable example is the organocatalytic enantioselective [3+2] cycloaddition reaction to synthesize complex dispirocyclic compounds. In one study, a squaramide catalyst was used in the reaction between 2-arylidene-1,3-indandiones and N-2,2-difluoroethylbenzothiophenone imines. mdpi.com This reaction afforded dispiro[benzothiophenone-indandione-pyrrolidine] derivatives with three stereocenters. One of the substrates utilized in this study featured a 3,5-dichlorophenyl group, which is structurally analogous to the 2,5-dichlorophenyl substituent of the subject compound. The product, (2S,4′S,5′S)-4′-(3,5-Dichlorophenyl)-5′-(difluoromethyl)-3H-dispiro[benzo[b]thiophene-2,2′-pyrrolidine-3′,2″-indene]-1″,3,3″-trione, was obtained in a 92% yield, albeit with a modest 14% enantiomeric excess (ee). mdpi.com This example highlights the potential of dichlorophenyl-substituted pyrrolidine scaffolds in mediating complex cycloadditions, although further optimization of the catalyst and reaction conditions would be necessary to achieve higher enantioselectivity.
Table 1: Enantioselective [3+2] Cycloaddition with a Dichlorophenyl-Substituted Substrate
| Product | Yield | Enantiomeric Excess (ee) |
|---|---|---|
| (2S,4′S,5′S)-4′-(3,5-Dichlorophenyl)-5′-(difluoromethyl)-3H-dispiro[benzo[b]thiophene-2,2′-pyrrolidine-3′,2″-indene]-1″,3,3″-trione | 92% | 14% |
Data from an organocatalytic reaction highlighting the formation of a complex heterocyclic system. mdpi.com
Role as Chiral Ligands in Transition Metal-Catalyzed Asymmetric Processes
The this compound scaffold serves as an excellent backbone for the design of chiral ligands for transition metal-catalyzed asymmetric reactions. The pyrrolidine nitrogen and potentially other appended donor atoms can coordinate to a metal center, creating a chiral environment that influences the outcome of the catalytic transformation.
These ligands have been employed in a variety of metal-catalyzed processes, including asymmetric hydrogenation, hydrosilylation, and carbon-carbon bond-forming reactions. The rigidity of the pyrrolidine ring and the steric bulk of the dichlorophenyl group play a crucial role in creating a well-defined chiral pocket around the metal center, leading to high levels of enantioselectivity.
For example, C2-symmetric 2,5-disubstituted pyrrolidine derivatives have been synthesized and used as catalytic chiral ligands in the addition of diethylzinc (B1219324) to aryl aldehydes. rsc.org These reactions, when catalyzed by a complex of the chiral ligand and a transition metal, can produce chiral secondary alcohols with high enantiomeric excess. While specific examples utilizing the this compound ligand are not prevalent in the literature, the success of related structures underscores its significant potential in this area. The electronic properties of the dichlorophenyl group can also tune the reactivity of the metal center, further influencing the efficiency and selectivity of the catalytic cycle.
Utility as Chiral Building Blocks in the Total Synthesis of Complex Molecular Architectures
Beyond its role in catalysis, this compound is a valuable chiral building block for the total synthesis of complex, biologically active molecules, including natural products and pharmaceuticals. nih.gov Its pre-defined stereochemistry and functional handles allow for the efficient and stereocontrolled construction of intricate molecular frameworks.
The pyrrolidine ring is a common motif in a vast number of alkaloids and other natural products with significant biological activity. By starting with an enantiomerically pure building block like this compound, synthetic chemists can avoid challenging and often low-yielding resolution steps later in the synthesis.
The dichlorophenyl substituent can be a key feature of the final target molecule or can be chemically modified at a later stage. The versatility of this building block allows for its incorporation into a wide range of synthetic strategies, making it a powerful tool for accessing novel and complex chemical entities. While specific total syntheses employing this exact building block are not widely reported, the general strategy of using chiral pyrrolidines as synthons is well-established in the field of organic synthesis. nih.gov
Integration into Chiral Porous Frameworks (e.g., MOFs, COFs) for Heterogeneous Catalysis and Enantiomer Resolution
The immobilization of chiral catalysts onto solid supports is a key strategy for developing recyclable and more sustainable catalytic systems. Chiral porous frameworks, such as Metal-Organic Frameworks (MOFs) and Covalent-Organic Frameworks (COFs), offer a promising platform for the heterogenization of catalysts like this compound.
By incorporating the chiral pyrrolidine moiety into the linkers or pores of a MOF or COF, it is possible to create a solid catalyst with well-defined, catalytically active sites. These materials can then be used in continuous flow reactors and are easily separated from the reaction mixture, simplifying product purification and allowing for catalyst reuse.
The porous nature of these frameworks can also lead to enhanced catalytic activity and selectivity due to the confinement of reactants within the chiral pores. Furthermore, these chiral frameworks can be utilized for the chromatographic resolution of enantiomers, where the chiral pores selectively interact with one enantiomer of a racemic mixture, allowing for their separation.
The functionalization of MOFs and COFs with chiral pyrrolidine derivatives is an active area of research. While specific examples involving this compound are still emerging, the general principles and successful proof-of-concept studies with other chiral pyrrolidines demonstrate the immense potential of this approach for developing robust and practical heterogeneous asymmetric catalysts. nih.govresearchgate.netresearchgate.netmdpi.comrsc.org
Conclusion and Future Perspectives in 2r 2 2,5 Dichlorophenyl Pyrrolidine Research
Summary of Key Achievements and Identified Research Gaps
While direct research on (2R)-2-(2,5-dichlorophenyl)pyrrolidine is limited in publicly accessible literature, the field of chiral 2-arylpyrrolidine synthesis provides a strong foundation. A major achievement has been the development of robust synthetic routes to structurally related compounds, such as (R)-2-(2,5-difluorophenyl)pyrrolidine, a key intermediate for the anticancer drug Larotrectinib. google.com Methodologies established for this and other 2-arylpyrrolidines, including asymmetric reduction and diastereoselective additions, are directly applicable and represent a key success in enabling access to this class of molecules. researchgate.netgoogle.com
However, this highlights a significant research gap: the lack of specific investigation into the dichlorinated analog. The distinct electronic and steric properties imparted by chlorine atoms compared to fluorine or other substituents mean that its biological activity and catalytic efficacy cannot be simply extrapolated.
Identified Research Gaps:
Biological Profiling: There is a clear need for systematic screening of this compound and its derivatives for biological activity. The 2,4-dichlorophenyl moiety, for instance, is found in dispiro pyrrolidine (B122466) derivatives with significant antituberculosis activity. nih.gov A comprehensive evaluation against various biological targets (e.g., kinases, proteases, CNS receptors) is warranted.
Catalytic Applications: The potential of this compound as a precursor for novel organocatalysts has not been explored. Its unique electronic profile could offer advantages in modulating the stereoselectivity and reactivity of catalytic transformations. unibo.it
Dedicated Synthesis Optimization: While general methods are applicable, a dedicated, optimized, and scalable synthesis for this compound has not been reported. Developing such a process would be crucial for enabling broader research and potential commercial applications.
Physicochemical and Structural Data: Fundamental data, including detailed crystallographic analysis and ADME (absorption, distribution, metabolism, and excretion) properties, are currently unavailable.
Emerging Methodologies for Enhanced Stereocontrol and Synthetic Efficiency
The synthesis of enantiomerically pure 2-arylpyrrolidines is a central challenge. Modern asymmetric synthesis offers several powerful methodologies that can be applied to produce this compound with high efficiency and stereocontrol.
One of the most promising approaches is the asymmetric reduction of a cyclic imine precursor , 5-(2,5-dichlorophenyl)-3,4-dihydro-2H-pyrrole. This strategy, analogous to the synthesis of the difluoro counterpart, can employ chiral acids in combination with a reducing agent like ammonia (B1221849) borane (B79455) to achieve high enantioselectivity. google.com
Other cutting-edge methodologies include:
Organocatalytic Asymmetric Reactions: The use of chiral pyrrolidine-based organocatalysts, such as diarylprolinol silyl (B83357) ethers developed by Jørgensen and Hayashi, has revolutionized asymmetric synthesis. unibo.itmdpi.com These catalysts are highly effective in promoting conjugate additions, aldol (B89426) reactions, and cycloadditions, which could be adapted to construct the desired pyrrolidine scaffold. researchgate.netbeilstein-journals.org
Transition-Metal Catalysis: Chiral ligands complexed with transition metals are capable of catalyzing a wide range of enantioselective transformations. Methods like asymmetric hydrogenation or C-H functionalization could provide novel and efficient routes.
"Clip-Cycle" Synthesis: This innovative strategy involves "clipping" an N-protected bis-homoallylic amine to an activator, followed by an enantioselective intramolecular aza-Michael cyclization catalyzed by a chiral phosphoric acid. This method offers access to substituted pyrrolidines with high enantioselectivity and provides a versatile handle for late-stage diversification. whiterose.ac.uk
Biocatalysis: The use of enzymes, such as laccases, offers a green and highly selective method for synthesizing complex heterocyclic structures under mild conditions, which could be explored for pyrrolidine synthesis. rsc.org
| Methodology | Key Features | Typical Stereoselectivity | Potential Advantages for Target Compound |
|---|---|---|---|
| Asymmetric Imine Reduction | Uses chiral acids or catalysts to guide the reduction of a 2-aryl-Δ1-pyrroline precursor. | Often >95% ee | Direct, potentially scalable route from a common intermediate. |
| Organocatalytic Cycloaddition | Employs small chiral organic molecules (e.g., proline derivatives) to catalyze [3+2] cycloadditions. | Good to excellent (80-99% ee) | Metal-free, environmentally friendly, and highly modular. |
| Asymmetric Lithiation | Deprotonation of N-Boc-pyrrolidine using s-BuLi and a chiral ligand like (-)-sparteine, followed by arylation. | Good to excellent | Established method, but requires cryogenic temperatures and pyrophoric reagents. |
| "Clip-Cycle" Synthesis | Alkene metathesis followed by chiral phosphoric acid-catalyzed intramolecular aza-Michael reaction. | High (>90% ee) | Innovative, provides handle for diversification, avoids harsh reagents. |
Prospective Directions for Scaffold Diversification and Advanced Application in Chemical Sciences
The this compound scaffold is ripe for exploration through diversification strategies to unlock its full potential in the chemical sciences.
Scaffold Diversification: The concept of "scaffold hopping" involves modifying a core molecular structure to generate novel compounds with improved properties or new biological activities. nih.govbhsai.org For the target compound, diversification could proceed in several directions:
Ring Functionalization: Introducing substituents at the C3, C4, and C5 positions of the pyrrolidine ring can profoundly influence the molecule's three-dimensional shape and biological interactions. nih.gov This allows for a fine-tuning of properties like solubility, lipophilicity, and target binding.
Aryl Ring Modification: The 2,5-dichloro substitution pattern can be altered. Exploring other halogenation patterns or introducing different electron-withdrawing or -donating groups on the phenyl ring would generate a library of analogs for structure-activity relationship (SAR) studies. nih.gov
N-Substitution: The pyrrolidine nitrogen provides a convenient handle for introducing a wide variety of functional groups, transforming the scaffold into ligands for catalysis or complex pharmacophores for drug discovery. osi.lv
Spirocyclization: Creating spirocyclic pyrrolidines introduces conformational rigidity, which is a highly desirable trait in drug design for improving target selectivity and pharmacokinetic properties. nih.govwhiterose.ac.uk
Advanced Applications:
Medicinal Chemistry: The pyrrolidine scaffold is a cornerstone of modern drug discovery, valued for its ability to impart favorable pharmacokinetic properties. nbinno.com Given the prevalence of the dichlorophenyl motif in bioactive compounds, derivatives of this compound could be investigated as novel therapeutics in areas such as oncology, infectious diseases, and central nervous system disorders. nih.govnbinno.com Its potential as a selective neuronal nitric oxide synthase (nNOS) inhibitor, similar to other chiral pyrrolidines, is also an avenue worth exploring. nih.gov
Asymmetric Organocatalysis: Chiral 2-arylpyrrolidines are precursors to some of the most powerful organocatalysts. unibo.it The target compound could be converted into novel diarylprolinol ether catalysts. The electronic influence of the two chlorine atoms could modulate the catalyst's acidity and steric profile, potentially leading to catalysts with unique reactivity and selectivity in important reactions like asymmetric Michael additions or aldol reactions. beilstein-journals.orgnih.gov
Q & A
Basic: What are the critical steps in synthesizing (2R)-2-(2,5-dichlorophenyl)pyrrolidine, and how can reaction conditions be optimized for higher yield?
Answer:
The synthesis typically involves multi-step reactions, including hydrogenation, allylation, and stereochemical control. For example:
- Step 1 : Hydrogenation of intermediates like (2S)-2-(2-oxo-2-phenylethyl)-N-(methoxycarbonyl)-2,5-dihydro-1H-pyrrole using sodium borohydride to yield stereochemically defined pyrrolidine derivatives .
- Step 2 : Scission-allylation reactions to introduce substituents while retaining chirality, as seen in the synthesis of 2-allylpyrrolidines .
- Optimization : Adjusting solvent polarity (e.g., dichloromethane for controlled reactivity) and temperature (low temps to minimize racemization). Purification via column chromatography or recrystallization improves yield .
Advanced: How can researchers resolve contradictions between theoretical and observed stereochemical outcomes during synthesis?
Answer:
Discrepancies often arise from competing reaction pathways (e.g., epimerization during alkylation). Methodological approaches include:
- X-ray crystallography : Definitive structural confirmation, as demonstrated for pyrrolidine-1,3-dione derivatives .
- Comparative NMR analysis : Use chiral shift reagents or 2D-NMR (e.g., NOESY) to distinguish enantiomers. For example, coupling constants in H NMR can indicate axial vs. equatorial substituents .
- Reaction monitoring : In-situ techniques like FTIR or HPLC-MS to track intermediate stereochemistry .
Basic: What analytical techniques reliably confirm the stereochemistry of this compound?
Answer:
- X-ray crystallography : Gold standard for absolute configuration determination, as applied to structurally similar dichlorophenyl-pyrrolidine derivatives .
- Chiral HPLC : Separates enantiomers using columns like Chiralpak® IA/IB with hexane:isopropanol mobile phases.
- Optical rotation : Compare observed [α] values with literature data for (R)-configured analogs .
Advanced: In multi-step syntheses, how can intermediates be characterized to ensure pathway fidelity?
Answer:
- High-resolution mass spectrometry (HRMS) : Confirms molecular formula at each step.
- Intermediate trapping : Isolate and characterize reactive intermediates (e.g., via quenching with methanol).
- Kinetic studies : Monitor reaction progress using TLC or GC-MS to identify side products. For example, unwanted diastereomers in allylation steps can be detected early .
Basic: What are common side reactions during alkylation of pyrrolidine derivatives, and how are they minimized?
Answer:
- N-Alkylation vs. O-Alkylation : Competing pathways in presence of ambident nucleophiles. Use bulky bases (e.g., LDA) to favor N-alkylation .
- Racemization : Mitigated by low-temperature reactions (<0°C) and aprotic solvents (e.g., THF).
- Byproduct formation : For example, dimerization during chloroethylation. Stoichiometric control and slow reagent addition reduce this .
Advanced: How does the electronic effect of the 2,5-dichlorophenyl group influence the reactivity of the pyrrolidine ring?
Answer:
- Electron-withdrawing effect : The dichlorophenyl group increases pyrrolidine’s electrophilicity, facilitating nucleophilic attacks at the α-carbon.
- Steric effects : Ortho-chlorine atoms hinder rotation, stabilizing specific conformers. This is critical in catalysis or receptor binding studies.
- Comparative studies : Analogous compounds (e.g., 2-(2,6-dichlorobenzyl)pyrrolidine-1,3-dione) show reduced reactivity due to steric crowding .
Basic: What safety protocols are essential when handling this compound?
Answer:
- Personal protective equipment (PPE) : Gloves, goggles, and lab coats to avoid dermal/ocular exposure.
- Ventilation : Use fume hoods during synthesis to prevent inhalation of volatile intermediates (e.g., chlorinated byproducts).
- Waste disposal : Segregate halogenated waste for incineration, as per guidelines for chlorinated organics .
Advanced: How can computational modeling aid in predicting the biological activity of this compound?
Answer:
- Docking simulations : Assess interactions with biological targets (e.g., enzymes or receptors) using software like AutoDock.
- QSAR studies : Correlate substituent effects (e.g., chlorine position) with activity trends. For example, 3,5-difluorophenyl analogs show altered binding affinities .
- MD simulations : Evaluate conformational stability in solvated environments to predict pharmacokinetics .
Basic: What solvents are optimal for recrystallizing this compound?
Answer:
- Ethanol/water mixtures : Effective for polar intermediates, yielding high-purity crystals.
- Diethyl ether : Suitable for non-polar derivatives, minimizing solvate formation.
- Crystallization monitoring : Use differential scanning calorimetry (DSC) to identify polymorphs .
Advanced: How do structural modifications (e.g., substituting chlorine with fluorine) impact the compound’s physicochemical properties?
Answer:
- Lipophilicity : Fluorine substitution reduces logP compared to chlorine, altering membrane permeability.
- Metabolic stability : Fluorinated analogs resist oxidative degradation, as seen in comparative studies of 3,5-difluorophenyl derivatives .
- Synthetic challenges : Fluorine’s electronegativity requires adjusted reaction conditions (e.g., milder bases) to avoid defluorination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
